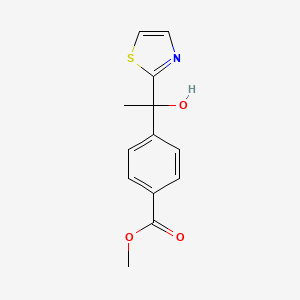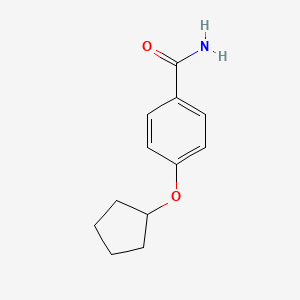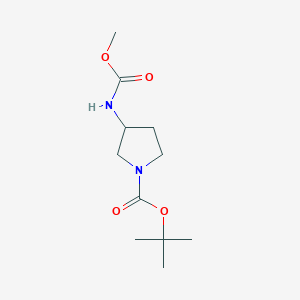![molecular formula C22H25N3O4S B13882233 tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate](/img/structure/B13882233.png)
tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline moiety, a sulfonylamino group, and a phenylethyl group
Vorbereitungsmethoden
The synthesis of tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the isoquinoline derivative, which is then subjected to sulfonylation to introduce the sulfonylamino group. The phenylethyl group is subsequently attached through a series of condensation reactions.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Analyse Chemischer Reaktionen
tert-Butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in assays to evaluate its effects on various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate involves its interaction with specific molecular targets. The isoquinoline moiety is known to interact with enzymes and receptors, modulating their activity. The sulfonylamino group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The phenylethyl group contributes to the compound’s overall hydrophobicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-mercaptoethyl)carbamate: This compound contains a mercapto group instead of the sulfonylamino group, leading to different reactivity and applications.
tert-Butyl 4-((isoquinolin-5-yloxy)methyl)piperidine-1-carboxylate: This compound has a piperidine ring and an isoquinoline moiety, but lacks the phenylethyl group, resulting in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H25N3O4S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate |
InChI |
InChI=1S/C22H25N3O4S/c1-22(2,3)29-21(26)25-19(16-8-5-4-6-9-16)15-24-30(27,28)20-11-7-10-17-14-23-13-12-18(17)20/h4-14,19,24H,15H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
IDENGCRXQGTJRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CNS(=O)(=O)C1=CC=CC2=C1C=CN=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)
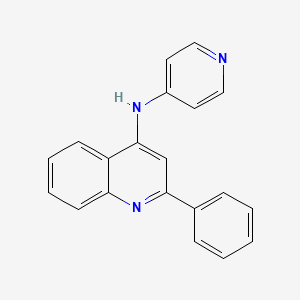
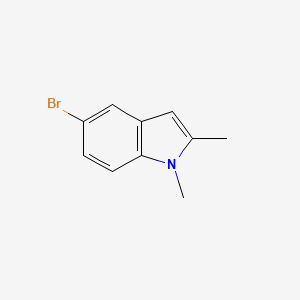
![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)
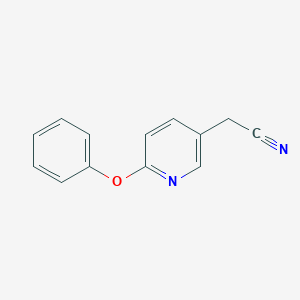
![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13882190.png)


![4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13882206.png)

![[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol](/img/structure/B13882213.png)
